molecular formula C10H10INO2S B5467979 2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5467979
M. Wt: 335.16 g/mol
InChI Key: VOTMLFJCGOIEBG-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a carboxylic acid group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-iodoaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.

Types of Reactions:

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidine ring and the iodophenyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

  • 2-(4-Iodophenyl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Comparison: 2-(3-Iodophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.

Properties

IUPAC Name

2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTMLFJCGOIEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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